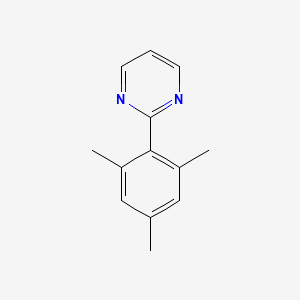
2-Mesitylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mesitylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of a mesityl group attached to the second position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The mesityl group, derived from mesitylene, is a bulky substituent that can influence the chemical properties and reactivity of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesitylpyrimidine typically involves the condensation of mesityl-substituted precursors with pyrimidine derivatives. One common method is the reaction of mesityl chloride with pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: 2-Mesitylpyrimidine undergoes various chemical reactions, including:
Oxidation: The mesityl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the mesityl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Mesityl ketones or carboxylic acids.
Reduction: Reduced pyrimidine derivatives or mesityl alcohols.
Substitution: Halogenated pyrimidines or mesityl-substituted derivatives.
科学的研究の応用
2-Mesitylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Mesitylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity to its molecular targets, leading to increased potency. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
2-Methylpyrimidine: Lacks the bulky mesityl group, resulting in different reactivity and biological activity.
2,4-Dimethylpyrimidine: Contains two methyl groups, leading to distinct chemical properties and applications.
2,6-Dimethylpyrimidine: Similar to 2,4-dimethylpyrimidine but with different substitution patterns affecting its reactivity.
Uniqueness of 2-Mesitylpyrimidine: The presence of the mesityl group in this compound imparts unique steric and electronic effects, influencing its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications, distinguishing it from other pyrimidine derivatives.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-(2,4,6-trimethylphenyl)pyrimidine |
InChI |
InChI=1S/C13H14N2/c1-9-7-10(2)12(11(3)8-9)13-14-5-4-6-15-13/h4-8H,1-3H3 |
InChIキー |
UJBHUZJQOTXYGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


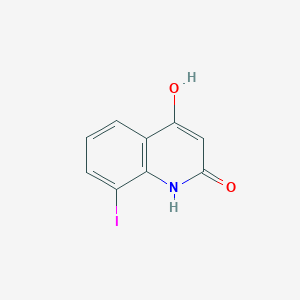
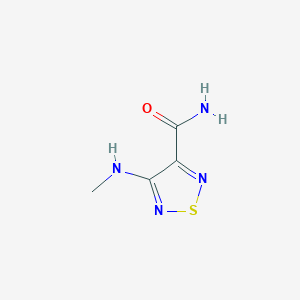

![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
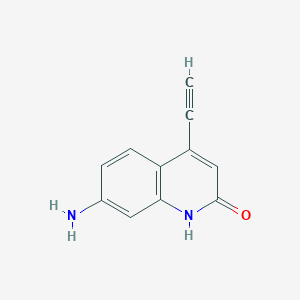
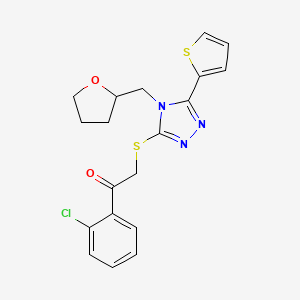

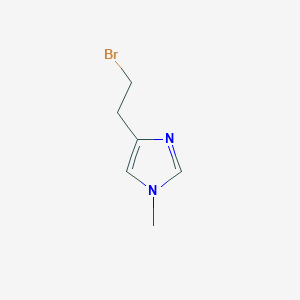
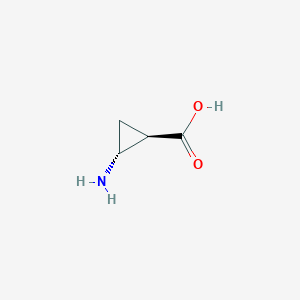
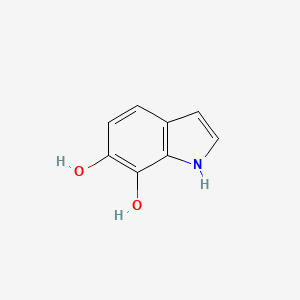


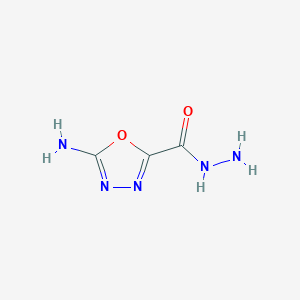
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
